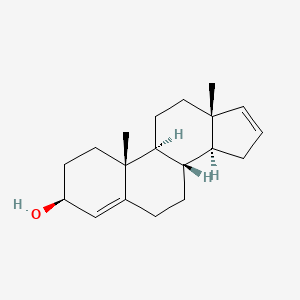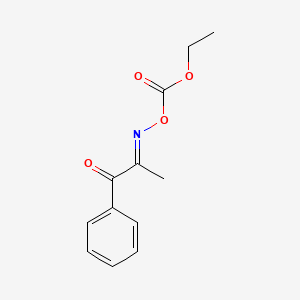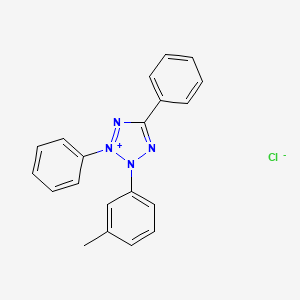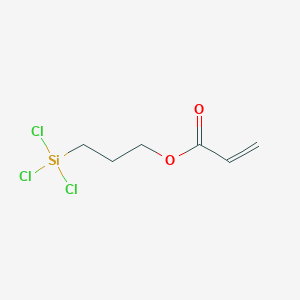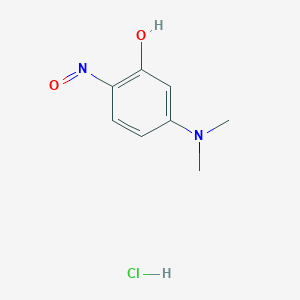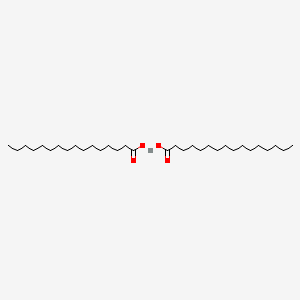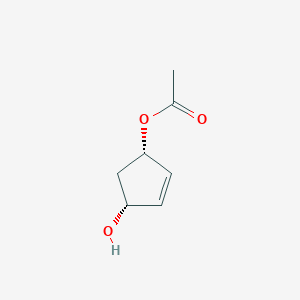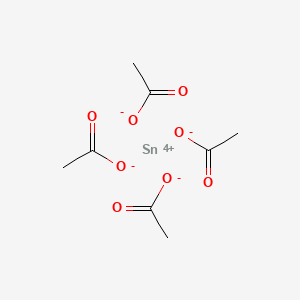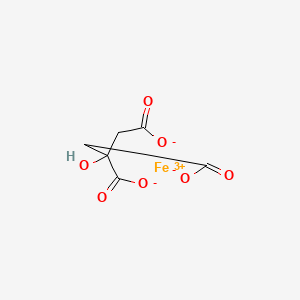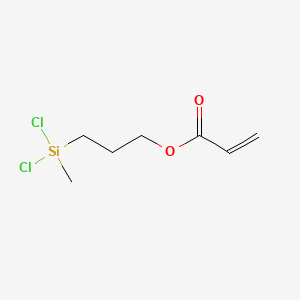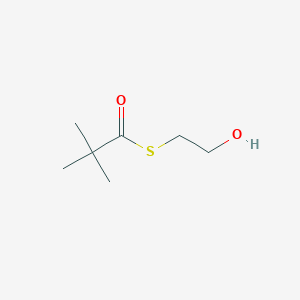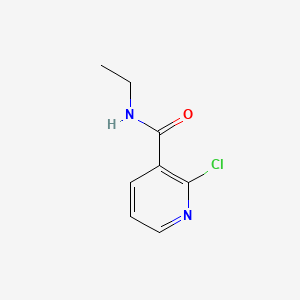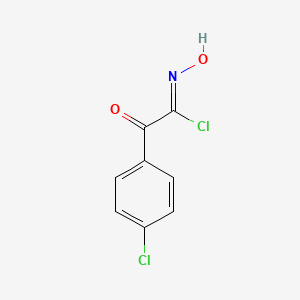
4-Chlorophenylglyoxylohydroxamyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenylglyoxylohydroxamyl Chloride is a chemical compound with the molecular formula C8H5Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a glyoxylohydroxamyl group, and a chloride group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorophenylglyoxylohydroxamyl Chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,4’-Dichloroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions typically include:
Temperature: Controlled to prevent decomposition.
Solvent: Often an organic solvent like dichloromethane.
Catalysts: May include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume.
Purification Steps: Including recrystallization and distillation to achieve high purity levels.
Quality Control: Ensuring the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenylglyoxylohydroxamyl Chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include:
Oximes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenylglyoxylohydroxamyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chlorophenylglyoxylohydroxamyl Chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylglyoxylamide: Similar structure but lacks the hydroxamyl group.
4-Chlorophenylglyoxylohydroxamic Acid: Similar structure but with a hydroxamic acid group instead of a chloride group.
4-Chlorophenylglyoxylate: Similar structure but with an ester group.
Uniqueness
4-Chlorophenylglyoxylohydroxamyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
6305-05-1 |
|---|---|
Molekularformel |
C8H5Cl2NO2 |
Molekulargewicht |
218.03 g/mol |
IUPAC-Name |
(1E)-2-(4-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-5(2-4-6)7(12)8(10)11-13/h1-4,13H/b11-8+ |
InChI-Schlüssel |
KPMRXNMLJSQAQE-DHZHZOJOSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |
Key on ui other cas no. |
6305-05-1 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


